Product packaging for 1-Ethyl-4-(pentyloxy)benzene(Cat. No.:)

1-Ethyl-4-(pentyloxy)benzene

Cat. No.: B14124314
M. Wt: 192.30 g/mol
InChI Key: JUQAIZNMHXANTP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pentyloxy)benzene is an organic compound with the molecular formula C13H20O and a molecular weight of 192.30 g/mol . It is characterized as a light yellow to colorless oily liquid at room temperature . Researchers value this benzene derivative for its specific structure, which features an ethyl and a pentyloxy substituent on the benzene ring. This architecture makes it a valuable building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecules. Its physicochemical properties suggest potential applications in the synthesis of liquid crystals and other advanced materials, where such alkoxy-substituted benzene units are commonly employed. The compound should be stored sealed in a dry environment at room temperature (20°C to 22°C) to maintain its stability and purity . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B14124314 1-Ethyl-4-(pentyloxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-ethyl-4-pentoxybenzene

InChI

InChI=1S/C13H20O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h7-10H,3-6,11H2,1-2H3

InChI Key

JUQAIZNMHXANTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Pentyloxy Benzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. wikipedia.org In 1-Ethyl-4-(pentyloxy)benzene, the ethyl and pentyloxy groups dictate the position of incoming electrophiles.

Directing Effects of Ethyl and Pentyloxy Substituents

Both the ethyl and the pentyloxy groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They achieve this by donating electron density to the benzene ring, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org

These substituents are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.orgorganicchemistrytutor.com

Ethyl Group: As an alkyl group, it donates electron density primarily through an inductive effect, pushing electrons through the sigma bond to the ring. libretexts.org

Pentyloxy Group: As an alkoxy group, it donates electron density more strongly through resonance, where a lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. organicchemistrytutor.com This resonance effect makes the ortho and para positions particularly electron-rich. organicchemistrytutor.com

The directing effects of these substituents are summarized in the table below.

SubstituentTypeActivating/DeactivatingDirecting Effect
Ethyl (-CH₂CH₃)AlkylActivatingOrtho, Para
Pentyloxy (-OC₅H₁₁)AlkoxyStrongly ActivatingOrtho, Para

Competitive Reactivity Patterns

In a disubstituted benzene derivative like this compound, the directing effects of both groups must be considered. When two activating groups are present, the more powerful activating group generally controls the position of substitution. lumenlearning.com The pentyloxy group is a stronger activating group than the ethyl group due to its ability to donate electrons via resonance. organicchemistrytutor.com

Given that the ethyl and pentyloxy groups are para to each other, the positions ortho to the pentyloxy group (and meta to the ethyl group) and the positions ortho to the ethyl group (and meta to the pentyloxy group) are potential sites for electrophilic attack. The stronger directing influence of the pentyloxy group suggests that substitution will preferentially occur at the positions ortho to it.

Steric hindrance can also play a role in the product distribution. masterorganicchemistry.com Attack at the position between the two substituents can be sterically hindered, potentially favoring substitution at the less crowded sites. lumenlearning.com

Mechanistic Pathways of Halogenation, Nitration, and Sulfonation

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com

Halogenation: Aromatic halogenation typically involves the use of a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. For this compound, the reaction would proceed as follows:

Generation of the electrophile: The Lewis acid reacts with the halogen to form a more potent electrophile.

Nucleophilic attack: The π electrons of the benzene ring attack the electrophilic halogen, forming a sigma complex (arenium ion). The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the activating groups.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromatic system.

Given the directing effects, the major products would be 2-halo-1-ethyl-4-(pentyloxy)benzene and 3-halo-1-ethyl-4-(pentyloxy)benzene.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Formation of the nitronium ion: H₂SO₄ + HNO₃ → HSO₄⁻ + H₂O + NO₂⁺

Electrophilic attack: The benzene ring of this compound attacks the nitronium ion.

Proton removal: A base (such as H₂O or HSO₄⁻) removes a proton to yield the nitro-substituted product. youtube.com

The primary products would be 2-nitro-1-ethyl-4-(pentyloxy)benzene and 3-nitro-1-ethyl-4-(pentyloxy)benzene.

Sulfonation: Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The electrophile is sulfur trioxide (SO₃). youtube.com

Electrophilic attack: The aromatic ring attacks the sulfur atom of SO₃.

Proton transfer: A proton is removed from the ring and transferred to the oxygen atom of the sulfonate group. This step is followed by deprotonation by a weak base to give the sulfonate anion.

Protonation: The sulfonate anion is protonated in the acidic medium to give the sulfonic acid.

The expected major products are 2-ethyl-5-(pentyloxy)benzenesulfonic acid and 3-ethyl-4-(pentyloxy)benzenesulfonic acid. A key feature of sulfonation is its reversibility. youtube.com

Reactions Involving the Pentyloxy Ether Linkage

The ether linkage in this compound is another site of potential reactivity.

Cleavage Reactions of Alkyl Aryl Ethers

Alkyl aryl ethers, such as this compound, can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.caunacademy.com This reaction proceeds via a nucleophilic substitution mechanism. ucalgary.ca

The cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and delocalization of the oxygen's lone pairs into the ring. unacademy.comtiwariacademy.com The products of this reaction are a phenol (B47542) and an alkyl halide. ucalgary.catiwariacademy.comlibretexts.org

The mechanism involves two main steps:

Protonation of the ether oxygen: The strong acid protonates the oxygen atom of the ether, making it a better leaving group (a neutral phenol molecule). ucalgary.ca

Nucleophilic attack by the halide ion: The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the carbon of the pentyloxy group, displacing the 4-ethylphenol (B45693) molecule. ucalgary.ca This can occur via an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl group. ucalgary.ca For a primary alkyl group like pentyl, the reaction is likely to proceed via an Sₙ2 mechanism. libretexts.org

Transformations of the Alkoxy Chain

While the cleavage of the ether linkage is a common reaction, the pentyloxy chain itself can potentially undergo reactions typical of alkanes, such as free-radical halogenation, particularly at the benzylic-like position (the carbon adjacent to the oxygen). However, these reactions are less common under the conditions used for electrophilic aromatic substitution or ether cleavage and often require specific reagents and conditions, such as UV light for radical initiation. Specific research on such transformations for this compound is not widely documented in readily available literature.

Reactions of the Ethyl Substituent

The ethyl group attached to the benzene ring is a site of significant chemical reactivity, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance.

Oxidation Reactions

The benzylic position of the ethyl group in this compound is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the strength of the oxidant and the reaction conditions.

Mild oxidation, for instance, using reagents like N-hydroxyphthalimide (NHPI) in combination with a co-catalyst, can selectively oxidize the benzylic C-H bond. Drawing an analogy from the oxidation of the structurally similar 1-ethyl-4-methoxybenzene, the reaction of this compound under such conditions is expected to yield 1-(4-(pentyloxy)phenyl)ethanone as the major product. rsc.org A minor byproduct, 1-(1-(tert-butylperoxy)ethyl)-4-(pentyloxy)benzene, may also be formed if a peroxide initiator is used. rsc.org

Starting MaterialReagentExpected Major ProductExpected Minor Product
This compoundMild Oxidizing Agent (e.g., NHPI/co-catalyst)1-(4-(pentyloxy)phenyl)ethanone1-(1-(tert-butylperoxy)ethyl)-4-(pentyloxy)benzene
This compoundStrong Oxidizing Agent (e.g., KMnO4, H2CrO4)4-(pentyloxy)benzoic acidNot Applicable

Stronger oxidizing agents, such as hot potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will lead to a more extensive oxidation. masterorganicchemistry.comlibretexts.orgwvu.edu These powerful oxidants will cleave the entire ethyl group, regardless of its length, and oxidize it down to a carboxylic acid. Thus, the treatment of this compound with hot KMnO4 followed by an acidic workup would yield 4-(pentyloxy)benzoic acid. libretexts.orgyoutube.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org

Further Functionalization of the Alkyl Chain

Beyond oxidation, the ethyl substituent can be functionalized to introduce a variety of other chemical groups, paving the way for the synthesis of a wider range of derivatives. A key reaction in this context is benzylic halogenation.

The benzylic hydrogens of the ethyl group are susceptible to free radical substitution. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), and light or heat. This reaction selectively introduces a bromine atom at the benzylic position, yielding 1-(1-bromoethyl)-4-(pentyloxy)benzene. libretexts.org

The resulting benzylic bromide is a versatile intermediate. It can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as hydroxides, cyanides, and azides. It can also be subjected to elimination reactions to form a vinyl group, a critical transformation for polymerization, which will be discussed in a later section.

Starting MaterialReagentProductReaction Type
This compoundN-Bromosuccinimide (NBS), BPO, hv1-(1-Bromoethyl)-4-(pentyloxy)benzeneBenzylic Bromination
1-(1-Bromoethyl)-4-(pentyloxy)benzeneNucleophile (e.g., OH-, CN-, N3-)1-(1-(Nucleophile)ethyl)-4-(pentyloxy)benzeneNucleophilic Substitution
1-(1-Bromoethyl)-4-(pentyloxy)benzeneBase1-Ethenyl-4-(pentyloxy)benzeneElimination

Advanced Chemical Transformations and Derivatization Strategies

The derivatization of this compound can lead to the creation of more complex molecules, including polymers and intricate cyclic systems. These advanced transformations often rely on the initial functionalization of the ethyl group.

Formation of Polymeric Structures from this compound Derivatives

While this compound itself is not a monomer, it can be converted into a polymerizable derivative. A key strategy is the dehydrogenation of the ethyl group to form a vinyl group, resulting in 1-ethenyl-4-(pentyloxy)benzene, a substituted styrene (B11656). This transformation can be achieved through benzylic bromination followed by elimination, as previously mentioned, or potentially through catalytic dehydrogenation, analogous to the industrial production of styrene from ethylbenzene (B125841). nist.gov

The resulting monomer, 1-ethenyl-4-(pentyloxy)benzene, can then undergo polymerization, typically via free radical polymerization, to form poly(1-ethenyl-4-(pentyloxy)benzene). This polymer would have a polystyrene backbone with pentyloxy-substituted phenyl pendant groups. These pendant groups can influence the physical and chemical properties of the polymer, such as its solubility, thermal stability, and optical properties. Copolymers can also be synthesized by polymerizing this monomer with other vinyl monomers, such as styrene, to tailor the properties of the final material. chemrxiv.orgchemrxiv.org

Another potential route to polymeric materials involves the transformation of the ethyl group into other polymerizable functionalities. For instance, further oxidation of the initially formed 1-(4-(pentyloxy)phenyl)ethanone could lead to dicarboxylic acids or other difunctional monomers suitable for condensation polymerization.

Cycloaddition Reactions (if applicable to specific derivatives)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While this compound does not possess the necessary functionality to directly participate in common cycloaddition reactions, its derivatives can be readily designed to do so.

A prominent example involves the conversion of the ethyl group into an ethynyl (B1212043) (acetylenic) group, yielding 1-ethynyl-4-(pentyloxy)benzene. nih.gov This can be achieved through a sequence of reactions, such as bromination of the ethyl group to a dibromoethyl derivative, followed by a double dehydrobromination. The resulting terminal alkyne is an excellent substrate for various cycloaddition reactions.

Diels-Alder Reaction: The ethynyl group in 1-ethynyl-4-(pentyloxy)benzene can act as a dienophile in [4+2] cycloaddition reactions, more commonly known as the Diels-Alder reaction. organic-chemistry.orgyoutube.comrsc.org When reacted with a conjugated diene, it can form a six-membered ring. The pentyloxyphenyl substituent on the alkyne can influence the regioselectivity and stereoselectivity of the reaction.

1,3-Dipolar Cycloaddition: 1-Ethynyl-4-(pentyloxy)benzene is also an excellent dipolarophile for 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgijrpc.comyoutube.com A well-known example is the Huisgen cycloaddition, where it can react with an organic azide (B81097) to form a 1,2,3-triazole ring. youtube.com This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity, particularly in the copper-catalyzed variant (CuAAC). ijrpc.com This allows for the straightforward linkage of the 4-(pentyloxy)phenyl moiety to other molecules.

DerivativeReaction TypeReactantProduct Class
1-Ethenyl-4-(pentyloxy)benzeneDiels-AlderConjugated DieneSubstituted Cyclohexene
1-Ethynyl-4-(pentyloxy)benzeneDiels-AlderConjugated DieneSubstituted Cyclohexadiene
1-Ethynyl-4-(pentyloxy)benzene1,3-Dipolar CycloadditionOrganic Azide1,2,3-Triazole
1-Ethynyl-4-(pentyloxy)benzene1,3-Dipolar CycloadditionNitroneIsoxazoline

Spectroscopic Characterization Methodologies in the Analysis of 1 Ethyl 4 Pentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 1-Ethyl-4-(pentyloxy)benzene provides specific signals for each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, generally between δ 6.8 and 7.4 ppm. The protons of the ethyl group exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with adjacent protons. The pentyloxy group also displays distinct signals: a triplet for the terminal methyl protons, a series of multiplets for the internal methylene protons, and a triplet for the methylene protons directly attached to the oxygen atom (-OCH2-), which is typically found further downfield due to the deshielding effect of the oxygen atom.

A representative set of ¹H NMR data for this compound is presented below. rsc.orgdoi.orgrsc.org

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~7.10 - 7.35m-
Aromatic (2H)~6.85 - 6.90m-
-OCH₂- (pentyloxy)~3.97t6.5
-CH₂- (ethyl)~2.67q7.5
-CH₂- (pentyloxy)~1.76 - 1.83m-
-CH₂CH₂- (pentyloxy)~1.34 - 1.49m-
-CH₃ (ethyl)~1.25t7.5
-CH₃ (pentyloxy)~0.94t7.0

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons show signals in the range of δ 114 to 159 ppm. The carbon attached to the oxygen of the pentyloxy group (C-O) is found at a higher chemical shift compared to the other aromatic carbons due to the electronegativity of oxygen. The carbons of the ethyl and pentyloxy aliphatic chains appear in the upfield region of the spectrum.

The following table summarizes the characteristic ¹³C NMR chemical shifts for this compound. rsc.orgmdpi.com

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-O~159.2
Aromatic C-CH₂~145.7
Aromatic CH~128.1, ~114.5
-OCH₂- (pentyloxy)~68.1
-CH₂- (ethyl)~28.9
-CH₂- (pentyloxy)~28.9, ~28.2, ~22.5
-CH₃ (ethyl)~15.3
-CH₃ (pentyloxy)~14.0

Note: The exact chemical shifts are dependent on the solvent and instrumental parameters.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent protons in the ethyl group and within the pentyloxy chain, as well as between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to the ¹³C signal of the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, it can show correlations between the protons of the ethyl group and the aromatic carbons, and between the pentyloxy protons and the aromatic ring.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of chemical bonds within a molecule based on their vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), with characteristic peaks corresponding to specific functional groups.

For this compound, the FT-IR spectrum would exhibit several key absorption bands:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the ethyl and pentyloxy groups. rsc.org

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region. rsc.org

C-O-C stretching (ether): A strong, characteristic band usually appearing in the 1250-1050 cm⁻¹ range. expresspolymlett.com

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of C-H bonds in the aromatic ring and aliphatic chains.

A summary of expected FT-IR absorption bands is provided in the table below. rsc.orgexpresspolymlett.com

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3086 - 3078
Aliphatic C-H Stretch~2958 - 2861
Aromatic C=C Stretch~1613 - 1505
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1050

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While the selection rules for FT-IR and Raman are different, they often provide similar information about molecular vibrations.

In the Raman spectrum of this compound, one would expect to observe:

Aromatic ring vibrations: Strong bands corresponding to the stretching of the benzene ring are typically prominent.

Aliphatic C-H vibrations: Stretching and bending modes of the ethyl and pentyloxy groups will also be present.

C-O stretching: The ether linkage will also give rise to a Raman signal.

Raman spectroscopy can be particularly useful for studying the conformational changes and intermolecular interactions of such molecules in different phases, including liquid crystalline states, by analyzing changes in the peak positions, widths, and polarizations.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules, particularly those containing conjugated π-electron systems.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. youtube.com For this compound, the primary light-absorbing part of the molecule, or chromophore, is the benzene ring. fiveable.me The ethyl and pentyloxy groups attached to the ring act as auxochromes, which are functional groups that modify the absorption characteristics of the chromophore. fiveable.me

The benzene ring exhibits characteristic electronic transitions, primarily π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. libretexts.org In substituted benzenes, these transitions give rise to two main absorption bands: the primary band (E2-band) around 200 nm and the secondary, fine-structured band (B-band) between 230-270 nm.

The pentyloxy group, an alkoxy group, is an effective auxochrome due to the non-bonding (n) electrons on the oxygen atom. These lone-pair electrons can be delocalized into the π-electron system of the benzene ring (a +R or +M effect). This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition. fiveable.me Consequently, this leads to a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. fiveable.me The ethyl group has a weaker, hyperconjugative effect. The resulting UV-Vis spectrum is a composite of these influences, providing a fingerprint of the molecule's conjugated system.

Transition Type Involved Orbitals Typical Wavelength Region (Substituted Benzenes) Estimated λmax for this compound
Primary (E2-band)π → π~200-220 nm~220 nm
Secondary (B-band)π → π~250-280 nm~275 nm

Table 1: Expected UV-Vis electronic transitions for this compound. The estimated values are based on the known effects of alkyl and alkoxy substituents on the benzene chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. msu.edu For this compound (C₁₃H₂₀O), the nominal molecular weight is 192 amu.

In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion ([M]⁺•), which in this case would appear at m/z = 192. This molecular ion is often unstable and undergoes fragmentation through various pathways, which are characteristic of the molecule's structure. msu.edu

For this compound, the fragmentation is dictated by the aromatic ring and the two alkyl substituents. Key fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage often occurs at the bond beta to the aromatic ring. Loss of a methyl radical (•CH₃) from the ethyl group results in a highly stable, resonance-stabilized ion at m/z 177.

Alpha-Cleavage of the Ether: Cleavage of the C-O bond can occur in two ways. Loss of the pentyl radical (•C₅H₁₁) yields an ion at m/z 121. Alternatively, cleavage within the pentyl chain, such as the loss of a butyl radical (•C₄H₉) via a rearrangement, can produce a characteristic peak at m/z 135.

Tropylium (B1234903) Ion Formation: Rearrangement and loss of a hydrogen atom from the m/z 177 ion can lead to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91, a common feature in the spectra of compounds containing an ethylbenzene (B125841) moiety. docbrown.info

Phenyl Cation: Loss of the entire ethyl group ([M-29]) or the pentyloxy group can lead to further fragmentation, including the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

m/z (Mass/Charge) Proposed Ion Structure Neutral Loss Formula of Loss
192[C₆H₄(OCH₂C₄H₉)(C₂H₅)]⁺•-(Molecular Ion)
177[C₆H₄(OCH₂C₄H₉)CH₂]⁺Methyl Radical•CH₃
135[C₆H₄(OH)C₂H₅]⁺•PenteneC₅H₁₀
121[C₆H₄(O)C₂H₅]⁺Pentyl Radical•C₅H₁₁
91[C₇H₇]⁺-(Tropylium Ion)
77[C₆H₅]⁺-(Phenyl Cation)

Table 2: Predicted major fragment ions for this compound in an electron ionization mass spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the complete three-dimensional structure of a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. For XRD analysis to be successful, a high-quality single crystal of this compound must first be grown.

The diffraction pattern produced is unique to the crystal's structure. By analyzing the positions and intensities of the diffracted X-ray beams, researchers can determine key crystallographic parameters. These include:

The Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic). Alkoxybenzene derivatives often crystallize in systems like monoclinic. iucr.org

The Space Group: This provides a more detailed description of the symmetry elements within the unit cell.

Unit Cell Dimensions: These are the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the size and shape of the repeating unit.

Atomic Coordinates: The precise (x, y, z) position of every atom within the unit cell is determined.

From this data, a complete molecular model can be built, revealing exact bond lengths, bond angles, and intermolecular interactions (such as van der Waals forces or C-H···π interactions) that stabilize the crystal packing. iucr.org While specific experimental data for this compound is not publicly available, the table below provides an example of typical crystallographic data obtained for a related alkoxybenzene derivative, illustrating the type of information yielded by an XRD study. iucr.org

Parameter Illustrative Example Data (from 1,4-Bis(3-chloropropoxy)benzene iucr.org) Information Provided
Chemical FormulaC₁₂H₁₆Cl₂O₂Elemental composition of the unit cell
Formula Weight (Mr)263.15Mass of the repeating unit
Crystal SystemMonoclinicBasic symmetry of the crystal lattice
Space GroupP 2₁/cDetailed symmetry elements within the lattice
a (Å)4.9813Length of unit cell axis 'a'
b (Å)8.3200Length of unit cell axis 'b'
c (Å)15.273Length of unit cell axis 'c'
β (°)93.156Angle of unit cell axis 'β'
Volume (V) (ų)632.02Volume of the unit cell
Z2Number of molecules per unit cell

Table 3: An illustrative example of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The data shown is for the related compound 1,4-Bis(3-chloropropoxy)benzene. iucr.org

Computational Chemistry and Theoretical Studies of 1 Ethyl 4 Pentyloxy Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical examination of 1-Ethyl-4-(pentyloxy)benzene. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, with functionals like B3LYP, is often used for its balance of accuracy and computational efficiency, making it suitable for a molecule of this size. Ab initio methods, such as Hartree-Fock (HF), while typically more computationally intensive, provide a valuable benchmark for electronic structure calculations.

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles for the ethyl and pentyloxy groups relative to the benzene (B151609) ring.

The flexibility of the pentyloxy chain allows for multiple rotational isomers (conformers). Theoretical calculations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The optimized geometry typically features a planar benzene ring, with the ethyl and pentyloxy groups adopting conformations that minimize steric hindrance. For instance, the pentyloxy chain is likely to be in an extended, staggered conformation to reduce energetic penalties.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) (Note: As specific literature data for this compound is not available, this table represents typical values derived from DFT calculations on analogous alkoxybenzene structures.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) ~1.39 - 1.40
C-O (ether) ~1.37
O-C (alkyl) ~1.43
C-C (ethyl) ~1.53
C-O-C ~118

The electronic properties of a molecule are key to its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons in molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor (nucleophile). In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the pentyloxy group.

LUMO is the lowest energy orbital that can accept an electron, indicating the molecule's capacity to act as an electron acceptor (electrophile). The LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. DFT calculations are a standard method for predicting these orbital energies and the corresponding energy gap.

Table 2: Calculated Electronic Properties (Theoretical Example) (Note: These are illustrative values for similar aromatic ethers based on DFT/B3LYP methods.)

Property Value (eV)
HOMO Energy ~ -5.5 to -6.0
LUMO Energy ~ -0.5 to -1.0

A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to validate and interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=C ring stretching, or CH₂ bending. These predicted spectra, when compared with experimental ones, confirm the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to the absorption of UV-visible light. This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the nature of the electronic excitations, typically π → π* transitions within the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for attack by electrophiles. For this compound, the most negative potential is expected to be concentrated around the oxygen atom of the pentyloxy group due to its lone pairs of electrons.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These are susceptible to attack by nucleophiles. The hydrogen atoms of the aromatic ring and the alkyl groups would exhibit positive potential.

Green/Yellow Regions: Denote areas of neutral or near-neutral potential.

The MEP map for this compound would clearly illustrate the nucleophilic character of the ether oxygen and the electrophilic character of the hydrogen atoms, providing a roadmap for its chemical reactivity.

Thermodynamic Properties and Reaction Energetics

Quantum chemical calculations can determine various thermodynamic properties of this compound at different temperatures. By calculating the vibrational frequencies, one can compute properties such as:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs free energy (G)

These calculations can be extended to study the energetics of chemical reactions involving this molecule. By calculating the thermodynamic properties of both reactants and products, the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. This information is crucial for predicting the spontaneity and equilibrium position of a reaction.

Reaction Mechanism Modeling and Transition State Analysis

Beyond simple energetics, computational chemistry allows for the detailed modeling of reaction mechanisms. For a potential reaction involving this compound, such as electrophilic aromatic substitution or ether cleavage, theoretical methods can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) —the highest energy point along the reaction coordinate that connects reactants to products. By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea) of the reaction, which is a key factor in determining the reaction rate. Methods like DFT are widely used to find transition state geometries and calculate activation barriers. For instance, modeling the bromination of the aromatic ring would involve identifying the transition state for the attack of the electrophile and the subsequent loss of a proton.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govsemanticscholar.org For this compound, while specific non-biological QSAR/QSPR studies are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on its molecular structure. Such studies are crucial in fields like materials science and environmental chemistry for predicting properties without the need for extensive experimental measurements. researchgate.netunimore.it

The core of a QSAR/QSPR study involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution in the molecule, including dipole moment and orbital energies.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Once calculated, these descriptors are used to build a mathematical model that correlates them with a specific property of interest. This is typically achieved through statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. unimore.it

For a molecule like this compound, a QSPR study could be designed to predict various non-biological properties. The following table outlines potential properties and the relevant molecular descriptors that would likely be considered in such a study.

Table 1: Potential QSPR Study Parameters for this compound

Property to be Predicted Relevant Molecular Descriptors Potential Application
Boiling Point Molecular Weight, van der Waals Volume, Connectivity Indices Chemical engineering, process design
Refractive Index Molar Refractivity, Polarizability, Electronic Energy Optical materials design
Chromatographic Retention Time LogP, Polar Surface Area, Dipole Moment Analytical chemistry, separation sciences
Environmental Fate (e.g., soil sorption) Hydrophobicity (LogP), Molecular Surface Area Environmental risk assessment

In a hypothetical QSPR study for a series of alkoxybenzenes including this compound, the research would involve synthesizing or obtaining a set of structurally related compounds and experimentally measuring the property of interest. Subsequently, a wide range of molecular descriptors would be calculated for each compound. Statistical analysis would then be employed to identify the descriptors that have the most significant correlation with the measured property, leading to a predictive model.

For instance, a study on the ecotoxicity of glycerol (B35011) ethers demonstrated a correlation between lipophilicity and the toxic effect. nih.gov Similarly, research on other ether compounds has successfully developed QSAR models for various biological activities. acs.orgresearchgate.netexplorationpub.comresearchgate.net While these studies are biological in nature, the methodologies are directly transferable to non-biological QSPR studies.

The predictive power and reliability of a QSAR/QSPR model are assessed using various statistical metrics. The table below presents key statistical parameters used for model validation.

Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. > 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation. > 0.5
r²pred (External Validation R²) Measures the predictive performance of the model on an external set of data not used in model development. > 0.6
Standard Error of Estimation (SEE) Indicates the absolute error of the model in the units of the predicted property. As low as possible

Advanced Applications of 1 Ethyl 4 Pentyloxy Benzene in Materials Science and Chemical Synthesis

Liquid Crystalline Properties and Mesophase Behavior

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. ikm.org.mymdpi.com The constituent molecules in a liquid crystal phase are ordered, but the material can still flow like a liquid. ikm.org.my The molecular structure of 1-Ethyl-4-(pentyloxy)benzene, containing both rigid (benzene ring) and flexible (pentyloxy group) segments, is characteristic of molecules that can exhibit such mesomorphic behavior. nih.gov

The ability of a molecule to form a liquid crystal phase, known as mesomorphism, is highly dependent on its molecular structure. Calamitic, or rod-like, liquid crystals are typically composed of a rigid core, flexible terminal groups, and sometimes linking groups. nih.gov The pentyloxybenzene moiety is a classic example of a structural unit used in the design of such mesogenic compounds.

Key design principles include:

Molecular Anisotropy: The molecule must have an elongated, anisotropic shape. The combination of the rigid phenyl ring and the linear pentyloxy chain in pentyloxybenzene derivatives contributes to this necessary rod-like geometry.

Rigid and Flexible Segments: A balance between rigidity and flexibility is crucial. The benzene (B151609) ring provides the necessary rigidity to promote anisotropic packing, while the flexible pentyloxy tail facilitates the fluidity of the mesophase and can influence the transition temperatures. semanticscholar.org The length of this flexible alkyl chain is a critical design parameter; altering it can modulate the stability and type of the mesophase. researchgate.net

The strategic incorporation of the pentyloxybenzene unit allows for the fine-tuning of these properties to create materials with specific liquid crystal behaviors for various applications.

Liquid crystal systems are broadly classified based on the primary stimulus that induces the mesophase.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline behavior within a specific temperature range. mdpi.com Most research on compounds containing pentyloxybenzene units focuses on their thermotropic properties. researchgate.netgrowingscience.com As the temperature of a suitable solid is increased, it transitions into a mesophase (e.g., nematic or smectic) before finally becoming an isotropic liquid at a higher temperature, known as the clearing point. nih.gov Homologous series where the alkyl chain length is varied (including the pentyloxy group) demonstrate predictable changes in these transition temperatures. semanticscholar.orgresearchgate.net For example, in one series of azo compounds, the derivative with a pentyloxy group showed a nematic phase upon heating from 112.8 °C to 189.1 °C. growingscience.com

Lyotropic Liquid Crystals: These systems form mesophases in the presence of a solvent, where concentration is the critical variable. mdpi.com Lyotropic liquid crystals are typically formed by amphiphilic molecules that have both hydrophilic and hydrophobic parts. ikm.org.my While the principles are well-established, and columnar phases are common in lyotropic systems, there is limited specific research directly linking this compound or its simple derivatives to the formation of lyotropic phases. acs.org

The identification and characterization of liquid crystalline phases are performed using a combination of standard analytical techniques:

Polarized Optical Microscopy (POM): This is the primary method for identifying the type of mesophase. As a sample is heated or cooled, different liquid crystal phases will exhibit characteristic optical textures when viewed between crossed polarizers. nih.gov For example, the nematic phase is often identified by its "threaded" or "Schlieren" texture, while smectic phases can show "focal-conic fan" textures. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). researchgate.netajchem-a.com These transitions appear as distinct peaks on a DSC thermogram, providing quantitative data on the thermal stability of the mesophases. core.ac.uk

Spectroscopic Analysis: Techniques like ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the molecular structure of the synthesized compounds before their mesomorphic properties are studied. nih.gov

The following table summarizes the mesomorphic behavior of various compounds incorporating a pentyloxybenzene unit, as characterized by DSC and POM.

Compound ClassMesophase Type(s)Transition Temperatures (°C)Reference(s)
Azo-ester with pentyloxy groupNematic (N)Cr → N: 112.8, N → I: 189.1 growingscience.com
Chalconyl ester with pentyloxy side chainNematic (N)Mesomorphic behavior observed semanticscholar.orgresearchgate.net
DialkoxydiphenyldiacetyleneNematic (N)Observed on cooling from isotropic state at 140°C core.ac.uk

Role as a Precursor for Advanced Polymeric Materials and Functional Materials

Aryl ether moieties, such as the one present in this compound, are valuable components in the synthesis of high-performance polymers. By functionalizing the benzene ring to create difunctional monomers (e.g., diamines, diols, or dihalides), this compound can serve as a precursor for various advanced polymers. The incorporation of ether linkages into the polymer backbone is a well-established strategy to enhance properties like solubility and processability without significantly compromising thermal stability. ajol.info

The synthesis of high-performance polymers often involves polycondensation reactions. Aryl ether units can be incorporated into several important polymer families:

Polyamides: Aromatic polyamides are known for their thermal resistance and mechanical strength but often suffer from poor solubility, which complicates processing. ajol.info The introduction of flexible ether linkages into the polymer backbone disrupts chain packing and improves solubility in organic solvents. ajol.infoscielo.br For example, novel polyamide-ethers have been synthesized by the direct polycondensation of diamine monomers containing ether linkages with various dicarboxylic acids, resulting in polymers that are readily soluble and can be cast into tough films. scielo.br

Polyesters: Similarly, incorporating aryl ether structures into aromatic polyesters can overcome issues of poor solubility and processability. mdpi.comresearchgate.net The synthesis of new polyesters via polycondensation of bisphenols containing ether linkages with diacid chlorides has been shown to yield amorphous polymers with good solubility in polar aprotic solvents. mdpi.comresearchgate.net The ether groups increase the flexibility of the polymer chains, which can lower glass transition temperatures and enhance solubility. mdpi.com

Polyethers: This class, which includes poly(aryl ether ketone)s (PAEKs) and poly(aryl ether sulfone)s, represents a major family of engineering thermoplastics. researchgate.netgoogle.com They are commonly synthesized via nucleophilic aromatic substitution, where a bisphenate reacts with an activated aromatic dihalide. researchgate.netresearchgate.net The resulting polymers are known for their high thermal stability, good mechanical properties, and chemical resistance. researchgate.netresearchgate.net

The inclusion of aryl ether moieties derived from precursors like this compound has a direct and predictable impact on the final properties of the polymer.

Mechanical Characteristics: Polymers incorporating aryl ether segments are known for their excellent mechanical performance, including high strength and modulus. researchgate.netbohrium.com For example, a series of novel poly(aryl ether ketone)s containing methylene (B1212753) groups demonstrated a Young's modulus in the range of 2.17–2.21 GPa and a tensile strength of 82.0–88.5 MPa. bohrium.com The toughness and ductility of these materials make them suitable for demanding engineering applications.

The table below provides representative data for polymers containing aryl ether moieties, illustrating the typical property ranges that can be achieved.

Polymer TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)Young's Modulus (GPa)Tensile Strength (MPa)Reference(s)
Poly(ether sulfone)s with 1,4-naphthylene220 - 236> 4230.54 - 2.1- researchgate.netcdnsciencepub.com
Aromatic Polyesters with ether/amide links194 - 269> 301-- mdpi.comresearchgate.net
Poly(aryl ether ketone)s with methylene groupsup to 216-2.17 - 2.2182.0 - 88.5 bohrium.com
Poly(aryl ether)s with naphthyl moieties> 250> 400-- researchgate.net

Applications in Organic Electronics (as a fundamental chemical scaffold)

In the field of organic electronics, the performance of devices is critically dependent on the molecular architecture of the organic materials used. The this compound structure provides a valuable chemical scaffold. The pentyloxy group, a moderately long alkoxy chain, is known to enhance the solubility of aromatic compounds in common organic solvents. This is a crucial feature for the cost-effective fabrication of large-area electronic devices using solution-based techniques like spin-coating or inkjet printing. Furthermore, the ethyl and pentyloxy side chains can influence the intermolecular interactions and the solid-state packing of larger molecules derived from this scaffold, which in turn affects charge carrier mobility and device efficiency.

While this compound itself is not an emissive material, its molecular framework is a relevant starting point for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The electron-donating nature of the pentyloxy group activates the benzene ring, making it amenable to chemical modification. This allows for the introduction of larger, conjugated moieties that form the basis of emissive or charge-transporting materials.

The ethyl and pentyloxy side chains would remain in the final, more complex molecule as solubility-enhancing groups. By tuning the length and branching of such side chains, chemists can control the processing characteristics and the formation of uniform, amorphous thin films, which is often desired in OLEDs to prevent performance degradation associated with crystallization. Therefore, this compound serves as a non-functionalized precursor that can be elaborated into a functional OLED material, with its side chains playing a critical role in the final material's processability and morphological stability.

In the context of Organic Photovoltaics (OPVs), the structural motifs present in this compound are found in more complex molecules used within the photoactive layer. Patents for heterocyclic compounds designed for organic solar cells list both ethyl and n-pentyloxy groups as potential substituents on the core aromatic system. epo.org These groups are not passive; they are used to fine-tune the electronic and physical properties of the donor or acceptor materials.

The alkoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated molecule, which is critical for optimizing the open-circuit voltage and charge transfer processes in a solar cell. The alkyl group, in conjunction with the alkoxy chain, impacts the material's solubility and the nanoscale morphology of the bulk heterojunction (BHJ) blend, which is a key determinant of device efficiency.

Table 1: General Influence of Side Chains on Organic Electronic Material Properties

Substituent Typical Effect on Material Properties
Ethyl Group Increases solubility; can disrupt π-π stacking to promote amorphous morphology.

| Pentyloxy Group | Significantly enhances solubility in organic solvents; acts as a mild electron-donating group, raising the HOMO level; influences molecular packing and film morphology. |

Utility as a Versatile Synthetic Intermediate and Building Block

Beyond its potential in materials science, this compound is a useful intermediate in organic synthesis, providing a pre-functionalized aromatic ring for the assembly of more complex target molecules.

The primary utility of this compound as a synthetic intermediate lies in the reactivity of its aromatic ring. The pentyloxy group is a strong activating group and, along with the ethyl group, directs incoming electrophiles to the positions ortho to the pentyloxy group. This allows for regioselective introduction of a wide range of functional groups.

This targeted functionalization transforms the relatively simple starting material into a more complex and versatile intermediate. For example, halogenation of the ring would introduce a reactive handle suitable for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), which are foundational methods for constructing the complex conjugated systems used in organic electronics and pharmaceuticals.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product
Halogenation Br₂, FeBr₃ 1-Bromo-2-ethyl-4-(pentyloxy)benzene
Nitration HNO₃, H₂SO₄ 1-Ethyl-2-nitro-4-(pentyloxy)benzene

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Ethyl-4-(pentyloxy)phenyl)ethan-1-one |

In modern synthetic strategies, particularly in drug discovery and materials development, fragment-based approaches are increasingly common. This methodology involves identifying small, simple molecular fragments that can be combined to build larger, functional molecules. The structural components of this compound are representative of common fragments used in these approaches.

Research in fragment-based drug discovery has explored libraries containing scaffolds like 5-ethyl-1,3-benzenediol (B1625494) and 5-(pentyloxy)benzene-1,3-diol. nih.govresearchgate.net This demonstrates that both the ethyl-benzene and pentyloxy-benzene motifs are considered valuable building blocks. Therefore, this compound can be viewed as a stable, pre-combined "super-fragment" that offers a specific spatial and electronic arrangement of these groups, serving as a ready-to-use building block for the synthesis of more elaborate molecular architectures.

Table of Mentioned Compounds

Compound Name
This compound
5-Ethyl-1,3-benzenediol
5-(Pentyloxy)benzene-1,3-diol
1-Bromo-2-ethyl-4-(pentyloxy)benzene
1-Ethyl-2-nitro-4-(pentyloxy)benzene

Structure Property Relationships in 1 Ethyl 4 Pentyloxy Benzene Systems Non Biological Focus

Influence of Alkyl Chain Length on Molecular Packing and Intermolecular Interactions

The length of the alkyl chains in alkoxybenzene derivatives is a critical determinant of their solid-state structure and intermolecular forces. In homologous series of calamitic (rod-like) molecules, increasing the length of the alkyl or alkoxy chains generally enhances van der Waals forces, leading to higher boiling points and increased viscosity. studypulse.au However, the effect on molecular packing is more complex.

Longer, flexible chains like the pentyloxy group in 1-Ethyl-4-(pentyloxy)benzene introduce greater conformational freedom. The carbon-carbon bonds within the chain can adopt various gauche and anti conformations. While an extended, all-anti conformation contributes to molecular linearity, which can favor efficient packing, the presence of gauche conformers can introduce kinks. researchgate.net This flexibility can lead to what is known as "chain melting" at temperatures below the true melting point of the crystal, where the chains gain significant motional freedom while the aromatic cores remain fixed in the lattice. nih.gov

Research on related homologous series provides insight into these packing effects:

In studies of 4-alkoxyphenyl derivatives, compounds with shorter chains often exhibit different crystal packing arrangements compared to their longer-chain analogues, which is reflected in significantly different enthalpies of melting. researchgate.net

For some liquid crystalline series, increasing the alkoxy chain length beyond a certain point can lead to the intertwining of the alkyl chains, which promotes the formation of more ordered smectic phases over nematic phases. nih.gov For instance, in one series of cubane-based esters, the derivative with a pentyloxy chain showed no liquid crystal behavior, while shorter chains produced a nematic phase and longer chains resulted in a smectic A phase. szfki.hu This highlights the non-linear and often specific influence of a particular chain length on molecular assembly.

Table 1: General Influence of Alkyl Chain Length on Intermolecular Interactions and Packing
Alkyl Chain LengthEffect on Intermolecular ForcesEffect on Molecular PackingCommon Result
Short (e.g., Methoxy, Ethoxy)Weaker van der Waals forces.Can allow for efficient, rigid packing.Higher melting points, distinct crystal structures. researchgate.net
Medium (e.g., Pentyloxy)Intermediate van der Waals forces.Increased conformational flexibility; balance between ordered packing and chain disorder. researchgate.netCan destabilize crystal packing, leading to lower melting points or the emergence of liquid crystal phases. szfki.hu
Long (e.g., Decyloxy)Stronger van der Waals forces.High conformational flexibility; potential for chain intertwining and lamellar (layered) structures. nih.govTendency to form more ordered smectic liquid crystal phases. nih.govnih.gov

Impact of Aromatic Substituents on Electronic Properties and Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents. Both the ethyl group and the pentyloxy group are classified as activating, ortho, para-directing groups for electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. lumenlearning.com

The underlying mechanisms for their effects differ:

Pentyloxy Group (-OC₅H₁₁): This is a strongly activating group. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, and stabilizes the carbocation intermediate formed during substitution. libretexts.org This powerful resonance effect outweighs the oxygen's inductive electron-withdrawing effect (-I effect), which arises from its high electronegativity. libretexts.org

Ethyl Group (-CH₂CH₃): This is a weakly activating group. It donates electron density to the ring primarily through an inductive effect (+I effect), where the alkyl group pushes electron density through the sigma bond onto the ring. lumenlearning.com

In this compound, the two available positions on the ring (positions 2 and 3, and their symmetric equivalents) are electronically distinct. The pentyloxy group is the more powerful activating group, so it has a greater influence on the ring's nucleophilicity. Electrophilic attack will preferentially occur at the positions ortho to the pentyloxy group (positions 2 and 6). Steric hindrance from the adjacent ethyl group might slightly impede attack at these positions compared to a simpler molecule like phenetole, but the electronic activation is the dominant factor.

The introduction of additional substituents would further modify the ring's reactivity based on their own electronic properties.

Table 2: Predicted Effect of a Third Substituent on the Reactivity of the this compound Ring
Hypothetical Third Substituent (at position 2)Electronic EffectPredicted Impact on Reactivity toward ElectrophilesLikely Position of Next Substitution
-NO₂ (Nitro)Strongly Deactivating (-R, -I)Significantly decreases the reactivity of the ring.Position 6 (ortho to pentyloxy, meta to nitro).
-Br (Bromo)Deactivating (-I > +R)Decreases the overall reactivity of the ring. rsc.orgPosition 6 (ortho to pentyloxy, ortho to bromo).
-OH (Hydroxyl)Strongly Activating (+R > -I)Significantly increases the reactivity of the ring.Position 6 (ortho to pentyloxy, ortho to hydroxyl).

Correlations between Molecular Structure and Mesomorphic Behavior

Molecules that form liquid crystal (LC) phases, or mesophases, typically possess an anisotropic, elongated (calamitic) or disk-like (discotic) shape. uwindsor.ca this compound, with its semi-rigid phenyl core and flexible terminal chains, has the general calamitic structure conducive to mesomorphism. The formation and stability of any LC phase are dictated by a delicate balance of molecular features.

Key structural correlations include:

Molecular Anisotropy: The length-to-breadth ratio is a primary factor. The linear pentyloxy chain enhances this ratio more effectively than the shorter ethyl group, promoting the parallel alignment required for nematic or smectic phases. uwindsor.ca

Chain Length: As discussed previously, the length of the alkoxy chain is critical. Studies on various homologous series show that a systematic variation in chain length leads to predictable trends in mesophase behavior. Often, shorter chains favor nematic phases, while longer chains promote the formation of smectic phases due to increased van der Waals interactions and chain organization. researchgate.netnih.gov A new homologous series featuring a terminal pentyloxy chain was found to exhibit a nematic phase. semanticscholar.orgresearchgate.net

In a series of λ-shaped azo-ester liquid crystals, the derivative with a pentyloxy chain exhibited a nematic phase with a specific clearing temperature (the transition from the liquid crystal to the isotropic liquid state). growingscience.com This demonstrates how specific transition temperatures are directly correlated with the molecular structure.

Table 3: Phase Transition Temperatures for a Homologous Series of Azo-Ester Liquid Crystals with Varying Alkoxy Chains (E1-E4) growingscience.com
CompoundAlkoxy ChainMelting Transition (Cr → N) (°C)Clearing Transition (N → I) (°C)Mesophase Range (°C)
E1Pentyloxy (-OC₅H₁₁)114.0189.075.0
E2Hexyloxy (-OC₆H₁₃)110.0176.066.0
E3Heptyloxy (-OC₇H₁₅)106.0171.065.0
E4Octyloxy (-OC₈H₁₇)101.0164.063.0

Steric and Electronic Effects on Synthetic Yield and Selectivity

The most common and direct method for preparing this compound is the Williamson ether synthesis. lscollege.ac.in This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. For the target molecule, two synthetic routes are possible:

Route A: 4-Ethylphenoxide + 1-Bromopentane (B41390) → this compound

Route B: Sodium pentyloxide + Ethyl bromide → this compound

Both routes utilize primary alkyl halides, which are ideal for the Sₙ2 mechanism as they minimize the competing elimination (E2) side reaction. wikipedia.org However, several steric and electronic factors can influence the yield and selectivity.

Electronic Effects & Regioselectivity: The phenoxide ion in Route A is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). O-alkylation yields the desired ether, while C-alkylation is a common side reaction. The selectivity is highly dependent on the reaction conditions. Studies have shown that polar aprotic solvents like acetonitrile (B52724) favor O-alkylation, whereas protic solvents like methanol (B129727) can significantly increase the amount of the C-alkylated byproduct. rsc.orgresearchgate.net

Steric Effects: The ethyl group at the para position in 4-ethylphenoxide (Route A) exerts a minor steric effect, but it is distant from the reacting oxygen atom and is unlikely to significantly hinder the reaction. However, steric effects from substituents can decrease reaction rates. rsc.org In industrial syntheses, optimizing conditions such as temperature, solvent, and the choice of base is crucial for maximizing yield and selectivity. lscollege.ac.innumberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF are often used to ensure complete deprotonation of the phenol (B47542) and enhance the nucleophilicity of the resulting alkoxide. numberanalytics.com

Table 4: Influence of Solvent on the Selectivity of a Williamson Ether Synthesis rsc.org
SolventReaction ConditionProduct Ratio (O-alkylation : C-alkylation)Implication for Synthesis
AcetonitrilePolar Aprotic97 : 3High selectivity for the desired ether product.
MethanolPolar Protic72 : 28Significant formation of undesired C-alkylated side product.

Relationship between Molecular Geometry and Spectroscopic Signatures

The molecular structure of this compound can be unequivocally confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. Each technique probes different aspects of the molecule's geometry and bonding, providing a unique spectroscopic "fingerprint."

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.

Aromatic Region: The para-substituted benzene ring will show a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.8 and 7.2 ppm.

Aliphatic Region: The ethyl group will produce a quartet (for the -CH₂- group) around δ 2.6 ppm and a triplet (for the -CH₃ group) around δ 1.2 ppm. The pentyloxy group will show a triplet for the terminal -CH₃ around δ 0.9 ppm, a series of multiplets for the three internal methylene (B1212753) (-CH₂-) groups between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen (-OCH₂-) around δ 3.9 ppm. edu.krd

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically distinct carbon atoms. For this compound, 10 unique signals are expected (4 for the aromatic ring, 2 for the ethyl group, and 4 for the pentyloxy group, assuming no accidental equivalence). Key signals include the aliphatic carbons from δ 14-30 ppm, the O-CH₂ carbon around δ 68 ppm, and the aromatic carbons from δ 114-160 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies.

C-H Stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H (from ethyl and pentyloxy groups) and just above 3000 cm⁻¹ for aromatic C-H.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether C-O bond will be present in the range of 1260-1200 cm⁻¹. wiley-vch.de

Table 5: Predicted ¹H NMR Spectroscopic Data for this compound
AssignmentStructural GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (ortho to -OEt)Ar-H~7.1Doublet (d)2H
Aromatic H (ortho to -OC₅H₁₁)Ar-H~6.8Doublet (d)2H
Methylene of Ethyl-CH₂-CH₃~2.6Quartet (q)2H
Methyl of Ethyl-CH₂-CH₃~1.2Triplet (t)3H
Oxymethylene of Pentyloxy-O-CH₂-~3.9Triplet (t)2H
Methylene (β) of Pentyloxy-OCH₂-CH₂-~1.8Multiplet/Quintet2H
Methylenes (γ, δ) of Pentyloxy-(CH₂)₂-CH₃~1.4Multiplet4H
Methyl of Pentyloxy-CH₂-CH₃~0.9Triplet (t)3H

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